molecular formula C23H16FN3 B2413262 8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline CAS No. 892358-33-7

8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline

Cat. No. B2413262
CAS RN: 892358-33-7
M. Wt: 353.4
InChI Key: GHMFMAIEPNUXHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline” is not available, pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects . They are synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations .

Scientific Research Applications

Antibacterial Applications

Quinolone derivatives are renowned for their potent antibacterial activities. A study highlighted a novel antibacterial 8-chloroquinolone derivative, demonstrating significant potency against both Gram-positive and Gram-negative bacteria, outperforming known antibiotics like trovafloxacin in certain cases. This indicates the potential of quinoline derivatives in developing new antibacterial agents with broad-spectrum efficacy (Kuramoto et al., 2003).

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. Research into 1,2,4-triazolo[4,3-a]quinoline derivatives designed for anticancer activity showed that some compounds exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests quinoline derivatives as a promising scaffold for developing novel anticancer drugs (Reddy et al., 2015).

Anticonvulsant Properties

Investigations into quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives for anticonvulsant properties revealed compounds with increased anticonvulsant effects compared to parent compounds. This highlights the potential of quinoline derivatives in the development of new anticonvulsant medications (Guan et al., 2007).

Photophysical Properties for Biomedical Applications

Quinoline derivatives are known for their efficient fluorescence, making them suitable for various biomedical applications. The synthesis of indolizino[3,2-c]quinolines demonstrated desirable optical properties, suggesting their utility as fluorescent probes in aqueous systems for studying biological systems (Park et al., 2015).

properties

IUPAC Name

8-fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-7-9-16(10-8-15)22-20-14-25-21-12-11-17(24)13-19(21)23(20)27(26-22)18-5-3-2-4-6-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMFMAIEPNUXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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